![molecular formula C12H8N2O B1336114 9H-pyrido[3,4-b]indole-1-carbaldehyde CAS No. 20127-63-3](/img/structure/B1336114.png)
9H-pyrido[3,4-b]indole-1-carbaldehyde
Vue d'ensemble
Description
9H-pyrido[3,4-b]indole-1-carbaldehyde, also known as 9H-beta-carboline-1-carbaldehyde, is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.21 . It appears as a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole-1-carbaldehyde consists of a pyrido[3,4-b]indole core with a carbaldehyde group attached . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
9H-pyrido[3,4-b]indole-1-carbaldehyde is a solid at room temperature . It has a molecular weight of 196.21 . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Chemical Properties
The molecular formula of 9H-pyrido[3,4-b]indole-1-carbaldehyde is C11H8N2 and it has a molecular weight of 168.1946 . It is also known by other names such as Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline .
Synthesis
The synthesis of pyrido[1,2-a]indoles, which are similar to 9H-pyrido[3,4-b]indole-1-carbaldehyde, has been a topic of recent research . The pyrido[1,2-a]indole unit is found in many organic compounds and has stimulated the research of new synthetic pathways .
Biological Evaluation
9H-pyrido[3,4-b]indole-1-carbaldehyde and its derivatives have shown a wide range of biological activities . For example, a series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach .
Anticancer Agent
There has been research into the use of 9H-pyrido[3,4-b]indole-1-carbaldehyde as an anticancer agent . The compound tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate was synthesized and evaluated for its potential anticancer properties .
Anti-leishmanial Agents
9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have been evaluated as potential anti-leishmanial agents . Leishmaniasis is a disease caused by parasites of the Leishmania type and these derivatives could potentially be used in its treatment .
Preparation of β-carbolinone Derivatives
This compound has been used in the preparation of 3-substituted β-carbolinone derivatives . This type of reaction has been widely applied in laboratories for the preparation of these derivatives .
Safety and Hazards
Propriétés
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBGSRZQLMDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415722 | |
| Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-pyrido[3,4-b]indole-1-carbaldehyde | |
CAS RN |
20127-63-3 | |
| Record name | 20127-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

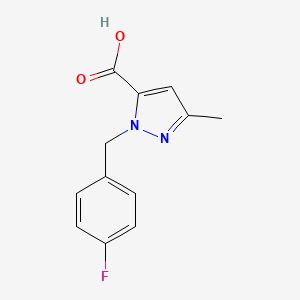


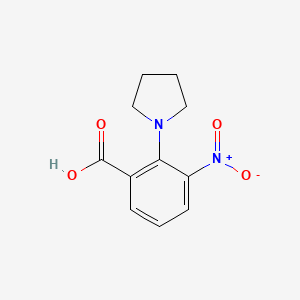
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
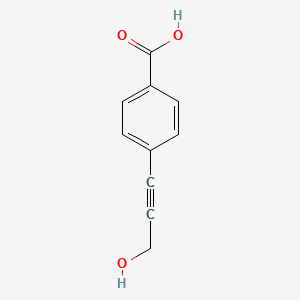
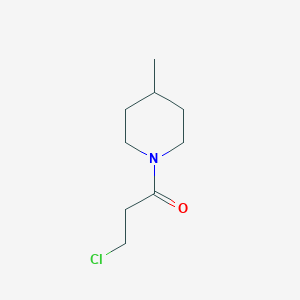

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
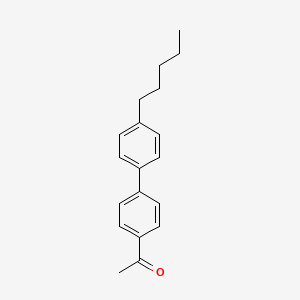

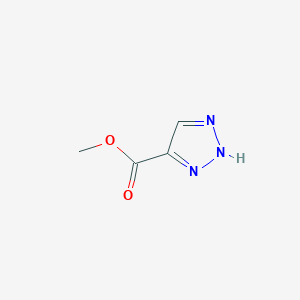
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)